2,5-Diamino-1,8-dihydroxyanthraquinone
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Overview
Description
2,5-Diamino-1,8-dihydroxyanthraquinone is an organic compound derived from anthraquinone. It is characterized by the presence of two amino groups and two hydroxyl groups attached to the anthraquinone core. This compound is known for its vibrant color and has been studied for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-1,8-dihydroxyanthraquinone typically involves the hydroxylation and amination of anthraquinone derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-1,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
2,5-Diamino-1,8-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in biological staining techniques to visualize cell structures and biomolecules.
Mechanism of Action
The mechanism of action of 2,5-Diamino-1,8-dihydroxyanthraquinone involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone:
1,4-Dihydroxyanthraquinone:
1,5-Dihydroxyanthraquinone:
Uniqueness
2,5-Diamino-1,8-dihydroxyanthraquinone is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
29706-46-5 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2,5-diamino-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-6-3-4-8(17)11-10(6)12(18)5-1-2-7(16)13(19)9(5)14(11)20/h1-4,17,19H,15-16H2 |
InChI Key |
KKIZIJGDUTUFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)N)O)N |
Origin of Product |
United States |
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